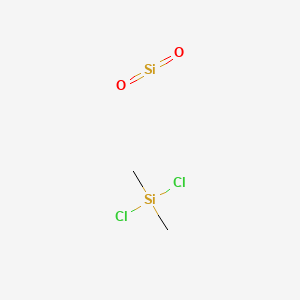

Dichloro(dimethyl)silane;dioxosilane

Description

Overview of Siloxanes and Silicones in Advanced Materials Science

At the heart of organosilicon materials are siloxanes and silicones. Siloxanes are characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si). cfsilicones.comsilfluosilicone.comwikipedia.org This Si-O bond is significantly longer and more flexible than the C-C bond in typical organic polymers, which imparts unique properties to the resulting materials. wikipedia.org

Silicones are polymers composed of repeating siloxane units, with organic side groups attached to the silicon atoms. cfsilicones.com The most common example is polydimethylsiloxane (B3030410) (PDMS). wikipedia.org The properties of silicones can be finely tuned by varying the length of the siloxane chain and the nature of the organic side groups. wikipedia.org This versatility has led to their widespread use in advanced materials. cfsilicones.comsilfluosilicone.com Silicones exhibit a remarkable combination of properties, including high thermal stability, resistance to moisture and UV radiation, flexibility over a wide range of temperatures, and chemical inertness. americanchemistry.com Consequently, they are indispensable in numerous sectors, from aerospace and electronics to healthcare and construction, where they are used in high-performance sealants, adhesives, lubricants, and coatings. cfsilicones.comsilfluosilicone.comamericanchemistry.com

Dichloro(dimethyl)silane as a Foundational Precursor in Organosilicon Synthesis

The industrial production of most silicone materials begins with a foundational precursor molecule: dichloro(dimethyl)silane (DMDCS). assignmentpoint.comguidechem.com This tetrahedral organosilicon compound, with the formula Si(CH₃)₂Cl₂, is a colorless liquid that serves as the primary building block for a vast array of silicone polymers. wikipedia.orgassignmentpoint.comdakenchem.com

The large-scale synthesis of DMDCS is accomplished through the "Direct Process" (also known as the Rochow-Müller process), which involves reacting elemental silicon with methyl chloride in the presence of a copper catalyst at high temperatures. assignmentpoint.comdakenchem.com

The critical reaction that makes DMDCS so fundamental to silicone chemistry is its hydrolysis. dakenchem.com When exposed to water, the two chlorine atoms are readily replaced by hydroxyl (-OH) groups, which then condense to form the stable Si-O-Si siloxane backbone, releasing hydrogen chloride as a byproduct. wikipedia.orgmdpi.comsmolecule.com This polymerization process can be controlled to produce a variety of linear and cyclic siloxanes, which are the immediate precursors to silicone fluids, elastomers, and resins. wikipedia.orgsmolecule.com The versatility and reactivity of DMDCS establish it as an essential intermediate in the synthesis of countless organosilicon compounds. guidechem.com

| Property | Value |

|---|---|

| Chemical Formula | C₂H₆Cl₂Si |

| Molar Mass | 129.06 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.07 g·cm⁻³ |

| Melting Point | -76 °C |

| Boiling Point | 70 °C |

| Solubility in Water | Decomposes |

Data sourced from wikipedia.org

Dichloro(dimethyl)silane;dioxosilane: A Modified Silica (B1680970) Compound for Tailored Material Applications

Dichloro(dimethyl)silane;dioxosilane, also known as silica dimethyl silylate, is a specialized compound created by the chemical reaction of dichloro(dimethyl)silane with dioxosilane (silicon dioxide, SiO₂). This substance is not a simple mixture but a chemically modified silica, where the surface of the silica particles has been functionalized. bohrium.com

The surface of unmodified silica is typically covered with hydroxyl groups (silanols, Si-OH), making it hydrophilic (water-attracting). In the modification process, the highly reactive dichloro(dimethyl)silane reacts with these surface silanol (B1196071) groups. This reaction forms covalent bonds, attaching dimethylsilyl groups [–Si(CH₃)₂–] to the silica surface.

This surface modification dramatically alters the material's properties, transforming the silica from a hydrophilic to a hydrophobic (water-repellent) material. researchgate.net This functionalization is a key strategy for creating advanced composite materials. For instance, modified silica is used as a reinforcing filler in silicone polymers. The enhanced compatibility between the hydrophobic silica surface and the polymer matrix improves the mechanical properties of the final composite material. researchgate.netresearchgate.net By tailoring the surface chemistry of silica in this way, materials scientists can develop advanced materials with specific properties, such as improved dispersion in organic matrices and enhanced durability, for use in specialized coatings, composites, and personal care formulations as viscosity control agents. researchgate.net

| Property | Unmodified Silica (Dioxosilane) | Dichloro(dimethyl)silane;dioxosilane (Modified Silica) |

|---|---|---|

| Surface Chemistry | Rich in hydrophilic silanol (Si-OH) groups | Surface functionalized with hydrophobic dimethylsilyl groups |

| Wettability | Hydrophilic (attracts water) | Hydrophobic (repels water) |

| Dispersion in Polymers | Poor dispersion in non-polar organic polymers | Improved dispersion in non-polar organic polymers and silicones |

| Primary Application Focus | Abrasives, desiccants, structural fillers | Rheology modifier, reinforcing agent in composites, anti-caking agent |

Properties

IUPAC Name |

dichloro(dimethyl)silane;dioxosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2Si.O2Si/c1-5(2,3)4;1-3-2/h1-2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCLDPCNVTDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(Cl)Cl.O=[Si]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, White amorphous substance; [EPA ChAMP: Hazard Characterization] White odorless powder; [Evonik MSDS] | |

| Record name | Silane, dichlorodimethyl-, reaction products with silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorodimethyl-, reaction products with silica | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68611-44-9 | |

| Record name | Silane, dichlorodimethyl-, reaction products with silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodimethyl-, reaction products with silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorodimethyl-, reaction products with silica | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Reaction Mechanisms

Precursor Synthesis: Dichloro(dimethyl)silane Production

The primary industrial method for synthesizing dichloro(dimethyl)silane is the Direct Process, also known as the Müller-Rochow Process. wikipedia.orgmdpi.com This method was developed independently by Eugene G. Rochow and Richard Müller in the 1940s and remains the foundation of the silicone industry. wikipedia.orgmdpi.comwikipedia.org Approximately 90% of all silicone monomers are produced via this process. encyclopedia.pub

The Direct Process involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst. wikipedia.orgwikipedia.org This reaction is typically carried out in a fluidized bed reactor at temperatures around 300°C and pressures of 2–5 bar. wikipedia.orgwikipedia.org Finely ground silicon is placed in the reactor, and methyl chloride gas is passed through it. wikipedia.org

| Product | Formula | Typical Yield (%) | Boiling Point (°C) |

| Dichloro(dimethyl)silane | (CH₃)₂SiCl₂ | 80-90 | 70 |

| Methyltrichlorosilane | CH₃SiCl₃ | 5-15 | 66 |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 3-5 | 57 |

| Trichlorosilane | HSiCl₃ | 1-3 | 32 |

| Tetrachlorosilane | SiCl₄ | 0.5-1.5 | 58 |

Typical product distribution from the Direct Process. Yields can vary based on catalyst and reaction conditions.

The catalyst is crucial for the Direct Process to proceed. wikipedia.org Copper is the primary catalyst, often applied in the form of copper(I) oxide (Cu₂O). wikipedia.org While the exact mechanism is not fully understood, it is believed that copper forms a copper-silicon intermetallic compound, with an approximate composition of Cu₃Si, which facilitates the reaction. wikipedia.org This intermediate helps in the formation of the Si-Cl and Si-CH₃ bonds. wikipedia.org

In addition to copper, various promoters are used to enhance the reaction rate and, more importantly, to increase the selectivity towards the desired dichloro(dimethyl)silane product. mdpi.comencyclopedia.pub The most common promoters include zinc, tin, and phosphorus. mdpi.com The addition of these elements, even in parts-per-million quantities, can significantly influence the reaction's efficiency. mdpi.com Research has shown that catalyst systems containing multiple promoters, such as a combination of copper, zinc, tin, and phosphorus, can achieve higher selectivity and conversion rates compared to simpler systems. mdpi.com The selectivity of promoted catalysts towards dichloro(dimethyl)silane has been observed to decrease in the order of: CuO-ZnO-P-Sn/SiO₂ > CuO-ZnO-Sn/SiO₂ > CuO-ZnO-P/SiO₂ > CuO-ZnO/SiO₂ > CuO/SiO₂. mdpi.com

Formation of Dichloro(dimethyl)silane;dioxosilane (Silanized Silica)

Dichloro(dimethyl)silane;dioxosilane is the product of the reaction between dichloro(dimethyl)silane and silica (B1680970) (silicon dioxide, SiO₂). This process modifies the surface of the silica, converting it from hydrophilic (water-attracting) to hydrophobic (water-repellent).

The surface of untreated silica is covered with hydroxyl (-OH) groups, known as silanol (B1196071) groups. These groups are reactive and are the sites for surface modification. Dichloro(dimethyl)silane acts as a silylating agent, reacting with these surface silanols.

The reaction involves a ligand exchange on the surface of the silica particles. The chlorine atoms on the dichloro(dimethyl)silane molecule react with the hydrogen of the silanol groups on the silica surface. researchgate.net This reaction forms a stable silicon-oxygen-silicon (siloxane) bond, grafting a dimethylsilyl group onto the surface and releasing hydrogen chloride (HCl) as a byproduct. msu.edusmolecule.com

The reaction can be represented as: 2 ≡Si-OH (surface) + (CH₃)₂SiCl₂ → ≡Si-O-Si(CH₃)₂-O-Si≡ (surface) + 2 HCl

This process effectively replaces the polar hydroxyl groups with non-polar dimethylsilyl groups, which is the source of the resulting material's hydrophobicity. researchgate.net

The effectiveness of the surface modification is influenced by several reaction conditions.

Temperature : While some studies indicate that temperature change has a limited impact on the final particle size of the modified silica, it can affect the reaction rate. Optimizing the temperature is crucial for achieving the desired degree of surface coverage. nih.gov For instance, optimization studies for similar silylation reactions have explored temperatures ranging from 45°C to 105°C. nih.gov

Solvent Systems : The choice of solvent is important. The reaction is typically carried out under anhydrous conditions in an inert solvent, such as toluene (B28343), to prevent the premature hydrolysis of dichloro(dimethyl)silane, which reacts readily with water. nih.govmdpi.com The solvent helps to slurry the silica gel and facilitate the interaction between the silica surface and the silylating agent. nih.gov

Presence of Catalysts : While the reaction can proceed without a catalyst, the presence of a tertiary amine, such as dimethylaminopyridine or triethylamine (B128534), can act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion. nih.govnih.gov

| Parameter | Effect on Silylation | Research Finding |

| Temperature | Influences reaction rate and optimal surface coverage. | A study on a similar mercaptosilane silylation found an optimal temperature range for maximum surface coverage. nih.gov |

| Solvent | Prevents premature hydrolysis of the silane (B1218182); facilitates reaction. | Anhydrous, inert solvents like toluene are commonly used to prevent reaction with water. nih.gov |

| Catalyst/Acid Scavenger | Neutralizes HCl byproduct, driving the reaction forward. | Tertiary amines like triethylamine are used to facilitate the reaction. nih.gov |

| Reactant Concentration | Affects the degree of surface modification and final properties. | Increasing the concentration of silylating agent can increase the hydrophobicity of the resulting material. researchgate.net |

Reaction of Dichlorodimethylsilane (B41323) with Hydroxylated Silica Surfaces

Hydrolysis and Condensation Chemistry in Siloxane Oligomer and Polymer Formation

The conversion of dichlorodimethylsilane into silicone polymers (polydimethylsiloxanes) is fundamentally a two-step process involving hydrolysis followed by condensation. uni-wuppertal.deresearchgate.netmdpi.com This chemistry is central to the industrial production of a vast array of silicone materials. msu.edu

The initial step in the formation of silicones from dichlorodimethylsilane is hydrolysis. In this reaction, the two chlorine atoms on the silicon are replaced by hydroxyl (-OH) groups. doubtnut.com This process yields dimethylsilanediol (B41321), (CH₃)₂Si(OH)₂, and hydrochloric acid (HCl) as a byproduct. doubtnut.com

The reaction is typically rapid and can be represented by the following chemical equation:

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl doubtnut.com

This hydrolysis step is crucial as it generates the reactive silanol monomers that are the building blocks for the subsequent polymerization. msu.eduwikipedia.org The dimethylsilanediol produced is an unstable intermediate that readily undergoes condensation. msu.edu

The silanol groups of dimethylsilanediol are highly reactive and spontaneously condense to form stable siloxane bonds (Si-O-Si), eliminating a molecule of water in the process. wikipedia.org This condensation can proceed through different pathways, influenced by factors such as pH and the presence of other reactive species. nih.gov

The most direct pathway for polymerization is the condensation of two silanol molecules. This reaction involves the formation of a siloxane linkage and the elimination of water. wikipedia.org

2 R₃SiOH → R₃Si−O−SiR₃ + H₂O wikipedia.org

In the context of dimethylsilanediol, this step-growth polymerization links the monomers together to form longer chains. The mechanism can be catalyzed by both acids and bases. nih.govgelest.com

Acid-catalyzed condensation: The silanol oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another neutral silanol molecule. nih.gov

Base-catalyzed condensation: A silanol is deprotonated to form a highly nucleophilic silanolate anion, which then attacks a neutral silanol molecule. nih.gov

The reaction conditions significantly affect the structure of the resulting polymer. For instance, hydrolysis under basic conditions tends to produce higher molecular weight polymers compared to acidic conditions. researchgate.net

Another important condensation pathway involves the reaction between a silanol group and a chlorosilane group. This reaction also forms a siloxane bond, but in this case, hydrogen chloride (HCl) is eliminated instead of water.

R₃Si-OH + Cl-SiR₃ → R₃Si-O-SiR₃ + HCl

This reaction is particularly relevant at the surface of silica, where surface silanol groups (Si-OH) can react directly with dichlorodimethylsilane at elevated temperatures to form stable Si-O-Si linkages. acs.org While this reaction is less common in bulk polymerization for producing high molecular weight polymers, it plays a role in the initial stages of hydrolysis when unreacted chlorosilane is still present, and it is a key reaction in surface modification processes. acs.org

The condensation of dimethylsilanediol does not exclusively lead to linear polymer chains. The initial hydrolysis of dichlorodimethylsilane typically yields a mixture of short-chain linear polydimethylsiloxanes with terminal hydroxyl groups and various cyclic siloxane structures. uni-wuppertal.demsu.edu

The formation of cyclic species, such as hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4), is a result of "back-biting" intramolecular condensation reactions, where the hydroxyl end of a short linear chain attacks one of its own silicon atoms. uni-wuppertal.demdpi.com

The relative amounts of linear and cyclic products can be controlled by the reaction conditions. For example, carrying out the hydrolysis in a dilute solution can favor the formation of cyclic compounds. msu.edu These cyclic oligomers can then be isolated and subjected to ring-opening polymerization, often using acid or base catalysts, to produce high molecular weight linear polymers. msu.edu This two-step process allows for greater control over the final polymer's molecular weight and properties.

The table below summarizes the products from the hydrolysis and condensation of dichlorodimethylsilane.

| Product Type | Specific Examples | Formation Pathway | Reference |

| Linear Oligomers/Polymers | HO-[Si(CH₃)₂-O]ₙ-H | Intermolecular silanol-silanol condensation | uni-wuppertal.demsu.edu |

| Cyclic Oligomers | Hexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4) | Intramolecular "back-biting" condensation | uni-wuppertal.demdpi.com |

Silanol Condensation Pathways: Mechanistic Insights

Theoretical and Computational Studies of Dichlorodimethylsilane and Silica Interactions

Computational chemistry offers a powerful toolkit to investigate the chemical reactions and physical phenomena occurring when dichlorodimethylsilane meets a silica surface. These methods range from highly accurate quantum mechanical calculations on smaller model systems to large-scale classical simulations of entire interfaces. By employing these techniques, researchers can map out reaction energy landscapes, identify key intermediates and transition states, and simulate the dynamic process of surface modification.

Ab Initio Electronic Structure Methods for Reaction Pathways

Ab initio electronic structure methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the reaction mechanisms between dichlorodimethylsilane and the silanol groups (Si-OH) that populate the silica surface. These methods solve the electronic Schrödinger equation to provide detailed information about the energies and structures of molecules and the transition states that connect them.

The initial step in the reaction between dichlorodimethylsilane and a hydroxylated silica surface is the chemisorption of the silane molecule. DFT calculations can model this process, revealing the energetics of physisorption and the subsequent chemical reaction. The reaction is understood to proceed via a nucleophilic attack of a surface silanol oxygen on the silicon atom of the dichlorodimethylsilane. This leads to the formation of a Si-O-Si bond and the elimination of a hydrogen chloride (HCl) molecule.

DFT studies can precisely calculate the activation energy for this reaction by locating the transition state structure. For related chlorosilane systems, these calculations have shown that the energy barrier for the reaction with isolated silanol groups is significant. However, the presence of neighboring silanol groups or water molecules can catalytically lower this barrier by facilitating proton transfer.

For instance, a proposed reaction pathway involves the formation of a pentacoordinate silicon intermediate. The energy profile of this pathway, including the stability of intermediates and the height of the activation barriers, can be meticulously mapped out using DFT. While specific energy values for the dichlorodimethylsilane reaction are not abundant in the literature, analogous studies on similar chlorosilanes provide insight. For example, the activation energy for the reaction of SiH3Cl with a model silanol group has been calculated to be in the range of 15-20 kcal/mol, a value that is expected to be similar for dichlorodimethylsilane.

Table 1: Representative Activation Energies for Silane Reactions with Silica Models from DFT Studies

| Reacting Silane | Silica Model | Calculated Activation Energy (kcal/mol) |

| SiH3Cl | Isolated Silanol (Si(OH)4) | ~18 |

| SiH3Cl | Vicinal Silanols | ~12 |

| SiH2Cl2 | Isolated Silanol (Si(OH)4) | Not explicitly found |

| SiH2Cl2 | Water-assisted | Lowered barrier |

Note: Data is illustrative and based on analogous systems due to a lack of specific literature values for dichlorodimethylsilane.

These theoretical calculations are crucial for understanding the factors that influence the reactivity of dichlorodimethylsilane with silica surfaces, such as surface hydroxyl density and the presence of moisture.

Molecular Dynamics Simulations of Surface Grafting and Interfacial Phenomena

While ab initio methods provide precise energetic details of the reaction chemistry, Molecular Dynamics (MD) simulations are essential for exploring the dynamics of the grafting process and the resulting interfacial phenomena on larger length and time scales. Classical MD simulations employ force fields to describe the interactions between atoms, allowing for the simulation of thousands of atoms over nanoseconds.

MD simulations of the dichlorodimethylsilane-silica interface can visualize the entire grafting process. Initially, the dichlorodimethylsilane molecules are simulated in a solvent or in the gas phase above a model of an amorphous or crystalline silica surface. The simulations show the diffusion of the silane molecules towards the surface and their initial physisorption, driven by van der Waals forces.

To study the chemical grafting process, reactive force fields (ReaxFF) are particularly powerful. ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of the reaction between dichlorodimethylsilane and surface silanols. These simulations can reveal the preferred reaction sites on the silica surface, such as strained siloxane bridges or areas with a high density of silanol groups.

Once the dichlorodimethylsilane is grafted to the surface, forming a polydimethylsiloxane-like layer, MD simulations can be used to study the structure and properties of the modified surface. Key interfacial phenomena that can be investigated include:

Wettability: By simulating the interaction of water molecules with the modified silica surface, the change in hydrophobicity can be quantified by calculating the contact angle of a water droplet. Studies have shown that the grafting of dimethylsilyl groups significantly increases the water contact angle, transforming the hydrophilic silica surface into a hydrophobic one. researchgate.net

Interfacial Dynamics: MD simulations can probe the mobility of the grafted chains and the dynamics of solvent or other molecules at the interface. This is crucial for understanding the performance of the modified silica in applications such as chromatography or as a reinforcing filler in polymers.

Table 2: Typical Interfacial Properties from MD Simulations of Silane-Modified Silica

| Property | Unmodified Silica | Dichlorodimethylsilane-Modified Silica |

| Water Contact Angle | < 30° | > 90° |

| Surface Energy | High | Low |

| Adsorption Energy of Water | Strong | Weak |

| Mobility of Surface Groups | Low (Silanols) | Higher (Dimethylsilyl groups) |

These simulations provide a dynamic, atomistic picture of the surface modification process and the resulting properties of the functionalized silica, complementing the static, energetic information obtained from ab initio calculations. Together, these computational approaches offer a comprehensive understanding of the chemical compound “Dichloro(dimethyl)silane;dioxosilane” at silica interfaces.

Engineering of Materials Via Surface Modification with Dichloro Dimethyl Silane;dioxosilane

Specialized Functional Applications in Materials Science and Engineering

Thixotropic Viscosity Control and Emulsion Stabilization in Formulations

Thixotropy is the time-dependent, shear-thinning property wherein a material's viscosity decreases under shear and recovers when the shear is removed. adhesivesmag.comfibreglast.com Silica (B1680970) treated with dichloro(dimethyl)silane is an exceptionally effective thixotropic agent. fibreglast.com In liquid formulations, the hydrophobic silica particles form a hydrogen-bonded network that creates high viscosity at rest. adhesivesmag.com This structure provides excellent sag (B610663) resistance and stability, preventing the settling of pigments or other fillers. makingcosmetics.comulprospector.com When a shear force is applied (e.g., during mixing or application), this network reversibly breaks down, causing the viscosity to drop dramatically, allowing the material to flow easily. adhesivesmag.comresearchgate.net Upon removal of the shear, the network rebuilds, and viscosity increases. adhesivesmag.com

This behavior is critical in numerous formulations, from adhesives and sealants to paints and inks, where the material must be easy to apply but remain in place on vertical surfaces without dripping. adhesivesmag.comfibreglast.com The hydrophobic nature of the treated silica also makes it an excellent stabilizer for water-in-oil emulsions, where it is thought to encapsulate water molecules within the oil phase, enhancing formulation stability. myskinrecipes.com

Adhesion Promotion in Coatings and Sealants

Silanes are widely used as adhesion promoters in coatings, adhesives, and sealants, where they function as molecular bridges between inorganic surfaces (like glass, metal, or mineral fillers) and the organic polymer matrix. sisib.comonlytrainings.comsinosil.com The treatment of silica fillers with dichloro(dimethyl)silane contributes to this effect by improving the compatibility and interaction between the filler and the polymer binder.

Development of Advanced Filtration Membranes and Separators

Surface modification utilizing Dichloro(dimethyl)silane is a critical strategy in the engineering of advanced filtration membranes and separators. The primary goal of this modification is to impart hydrophobicity to inherently hydrophilic membrane materials, thereby enabling specialized separation processes such as membrane distillation and the separation of oil-water emulsions.

The reaction of Dichloro(dimethyl)silane with the surface of materials like ceramics (e.g., γ-alumina) or polymers effectively transforms the membrane's surface chemistry. This process replaces hydrophilic hydroxyl groups with nonpolar dimethylsilyl groups, which dramatically increases the water contact angle and reduces the surface's affinity for water. This induced hydrophobicity is essential for membrane distillation, a thermally driven separation process where a hydrophobic membrane separates a hot feed from a cold permeate stream. The hydrophobic barrier prevents the passage of liquid water while allowing water vapor to transport through the membrane pores, enabling the desalination of high-salinity brines.

In the context of environmental remediation and industrial wastewater treatment, these modified membranes are highly effective for oil-water separation. A superhydrophobic and superoleophilic membrane allows oil to pass through while repelling water, achieving high separation efficiency. Research has demonstrated that modifying materials such as cotton fabric or polymeric membranes with silane-based compounds can produce robust separators capable of efficiently separating various oil-water mixtures with high flux rates. researchgate.netplaschina.com.cn The performance of these modified membranes is often quantified by parameters such as water contact angle (WCA), liquid entry pressure (LEP), permeate flux, and separation efficiency. For instance, silane (B1218182) modification can increase the WCA of a membrane significantly, a key indicator of its enhanced hydrophobicity. semanticscholar.org

While Dichloro(dimethyl)silane is a key reagent, various organosilanes are used in research to achieve desired surface properties. The data below illustrates the typical effects of such modifications on membrane performance.

Table 1: Performance Metrics of Silane-Modified Membranes for Separation Applications

| Membrane Material | Modifying Agent | Application | Water Contact Angle (WCA) | Separation Efficiency (%) | Permeate Flux (L m⁻² h⁻¹) |

|---|---|---|---|---|---|

| Poly(vinylidene fluoride) (PVDF) | Organofluorosilane | Methane Degassing | >140° | N/A (Increased Removal) | 52 x 10⁻⁵ g s⁻¹ m⁻² |

| Cotton Textile | Polydimethylsiloxane (B3030410) (PDMS) based | Oil-Water Separation | 152° | >96% | 8100 - 9400 |

| PVDF | PDMS | Oil-Water Separation | 150° | >98% | Not Specified |

| Polysulfone (PSf) | Silane Coupling Agents | Dye Separation | Increased | >98% | Not Specified |

Contributions to Foam Stability and Decontamination Technologies

The application of Dichloro(dimethyl)silane extends to the stabilization of foams for decontamination purposes and the creation of antimicrobial surfaces. These technologies leverage the compound's ability to control surface properties, either of nanoparticles used in foam formulations or of the bulk surfaces requiring protection.

In decontamination technologies, foams are used as a vehicle to deliver chemical reactants to contaminated surfaces, increasing the contact time and efficiency of the cleaning process. The stability of these foams is paramount. Research has shown that silica nanoparticles (NPs) can be surface-modified with Dichloro(dimethyl)silane to act as highly effective foam stabilizers. nih.govresearchgate.net The reaction controls the hydrophobicity of the silica NPs, allowing them to adsorb at the gas-liquid interface of the foam bubbles. nih.gov This creates a protective layer, or "armor," around the bubbles, which prevents them from coalescing and slows the drainage of liquid from the foam structure. nih.govresearchgate.net The effectiveness of the stabilization is highly dependent on the degree of surface modification, which can be controlled by the mole ratio of Dichloro(dimethyl)silane to silica. nih.gov An optimal level of hydrophobicity is required; excessive modification can lead to overly hydrophobic particles that decrease foam stability. nih.gov

The data below, derived from a study on decontamination foam, illustrates the impact of DCDMS modification on foam stability.

Table 2: Effect of DCDMS-Modified Silica Nanoparticles on Foam Stability

| DCDMS/Si Mole Ratio (%) | Resulting Particle Property | Foam Performance Index (FPI) | Observation |

|---|---|---|---|

| 0 | Hydrophilic | Lower | Particles remain in the liquid phase, offering minimal stability. |

| 0.5 | Partially Hydrophobic | Highest | Optimal adsorption at the gas-liquid interface, creating stable foam. |

| 5.0 | Highly Hydrophobic | Lowest | High concentration of DCDMS hampers foam stability. |

Beyond foam stabilization, organosilane chemistry, initiated by compounds like Dichloro(dimethyl)silane, is used to create durable, self-decontaminating surfaces. Organosilane-based antimicrobial coatings can be bonded to a wide range of materials, providing long-lasting protection against microbes like bacteria and mold. researchgate.netresearchgate.net The mechanism of these coatings is typically physical rather than chemical. researchgate.net They form a surface layer of positively charged molecular "spears" that physically puncture the cell membranes of microorganisms upon contact, leading to their destruction. researchgate.net This mechanical-kill mechanism is significant as it does not promote the development of drug-resistant microbes. researchgate.net

Polymerization and Macromolecular Architectures Derived from Dichlorodimethylsilane

Synthesis of Polydimethylsiloxanes (PDMS)

Polydimethylsiloxane (B3030410) (PDMS) is the most common silicone polymer, and its synthesis begins with the chemical transformation of dichloro(dimethyl)silane. The manufacturing process is designed to produce linear chains of repeating [-Si(CH₃)₂-O-] units, which form the backbone of the polymer.

The primary industrial route to synthesize PDMS from dichloro(dimethyl)silane is a two-step process involving hydrolysis followed by condensation polymerization. mdpi.comyoutube.com

First, dichloro(dimethyl)silane is reacted with water in a hydrolysis step. In this reaction, the two chlorine atoms are replaced by hydroxyl (-OH) groups, yielding an unstable intermediate, dimethylsilanediol (B41321) (Si(CH₃)₂(OH)₂), and hydrochloric acid (HCl) as a byproduct. youtube.comacademie-sciences.fr

The dimethylsilanediol is highly reactive and readily undergoes condensation polymerization. researchgate.net In this second step, silanol (B1196071) groups from adjacent molecules react with each other to form a stable siloxane bond (Si-O-Si) and eliminate a molecule of water. This process can occur in two ways:

Linear Chain Formation: The condensation of two silanediol (B1258837) molecules links them together, and this process repeats to build long, linear polymer chains.

Cyclic Siloxane Formation: Intramolecular condensation within a short linear chain or intermolecular condensation between the ends of a short chain can lead to the formation of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). mdpi.comacademie-sciences.frresearchgate.net

The reaction conditions, including the presence of solvents, temperature, and pH (acidic, neutral, or basic), significantly influence the reaction rate and the ratio of linear to cyclic products. researchgate.netwu.ac.th For instance, synthesis under basic conditions can facilitate the production of higher molecular weight polymers. researchgate.net

Below is a table summarizing the effect of different synthesis parameters on PDMS production via the hydrolysis-condensation of dichloro(dimethyl)silane.

| Parameter | Variation | Effect on PDMS Synthesis | Source(s) |

| Catalyst/pH | Basic (e.g., KOH) | Neutralizes HCl byproduct, can lead to higher molecular weight. | researchgate.net, researchgate.net |

| Solvent Ratio | Varied DCMS:DCM ratio (e.g., 1:1 vs. 1:4) | Affects the final viscosity of the PDMS produced. | mdpi.com |

| Temperature | Low (15-20°C) vs. High (60°C) | Higher temperatures can accelerate the polymerization process. | mdpi.com |

| Reaction Time | Short vs. Long | Longer hydrolysis and polymerization times can lead to higher viscosity products. | mdpi.com |

This table is generated based on data from cited research articles and illustrates general trends.

Controlling the molecular weight (and therefore, the viscosity) and the chemical nature of the polymer chain ends is crucial for tailoring PDMS for specific applications.

Molecular Weight Control: The average chain length of the polymer is regulated primarily by the inclusion of a chain-terminating agent. A monofunctional silane (B1218182), such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), is often added to the reaction mixture. This agent reacts with a growing chain's hydroxyl end, introducing a non-reactive trimethylsiloxy group that "caps" the chain and prevents further polymerization at that end. jove.com The ratio of the bifunctional monomer (dichloro(dimethyl)silane) to the monofunctional chain-terminating agent precisely controls the final average molecular weight of the polymer. jove.com

Chain End Functionality: To produce telechelic polymers (polymers with reactive functional groups at both ends), the polymerization can be terminated with specific reagents. For example, using functionalized chlorosilanes allows for the introduction of a wide array of chemical groups (e.g., vinyl, hydride, amino, epoxy) at the chain ends. nih.gov These functional end groups are essential for subsequent cross-linking reactions or for grafting PDMS onto other polymer structures.

For applications requiring highly uniform polymers with precisely defined molecular weights and low molar mass dispersity (Đ < 1.2), living polymerization techniques are employed. nih.gov While direct living polymerization of dichloro(dimethyl)silane is not standard, the cyclic siloxanes (like D₃) derived from its hydrolysis are ideal monomers for living anionic ring-opening polymerization (AROP). nih.gov

In AROP, an initiator (such as an organolithium reagent) opens the cyclic monomer and creates a reactive anionic center at the end of the polymer chain. nih.govresearchgate.net This active center propagates by sequentially adding more cyclic monomers without terminating. The "living" nature of this process means the chains continue to grow as long as the monomer is available. This method provides exceptional control over the polymer architecture, allowing for the synthesis of:

Well-defined homopolymers: By quenching the reaction at a specific time or monomer conversion, a desired molecular weight can be achieved with a very narrow distribution. nih.gov

Block copolymers: After the initial monomer is consumed, a different cyclic monomer can be introduced to grow a second, distinct block on the living chain end. researchgate.net

End-functionalized polymers: The living anionic chain end can be deliberately terminated with various electrophilic reagents to install specific functional groups with high fidelity. nih.gov

The linear relationship between monomer conversion and the number-average molecular weight (Mn) is a hallmark of a living polymerization system. nih.gov

Biocatalytic Approaches to Silicone Synthesis

The synthesis of polysiloxanes, commonly known as silicones, is undergoing a paradigm shift, with emerging biocatalytic methods offering a more sustainable alternative to traditional chemical processes. These innovative approaches leverage the specificity and efficiency of enzymes to construct the characteristic siloxane (Si-O-Si) backbone of silicones, moving away from the energy-intensive and environmentally taxing conventional methods.

Enzyme-Mediated Siloxane Formation for Sustainable Production

Enzymatic polymerization represents a green approach to polymer synthesis, operating under mild conditions and often utilizing less toxic substrates. researchgate.net This strategy has been successfully applied to the formation of siloxane bonds, the fundamental linkage in silicone polymers. A variety of enzymes, including lipases, proteases, and specialized enzymes like silicateins, have demonstrated the ability to catalyze the formation of Si-O bonds. nih.govnih.gov

Research has shown that enzymes such as lipases and proteases can facilitate the hydrolysis of alkoxysilanes and the subsequent condensation of the resulting silanols to form siloxane bonds under gentle, aqueous conditions. nih.govresearchgate.net For instance, studies have utilized enzymes like Rhizopus oryzae lipase (B570770) (ROL), lysozyme, and phytase to catalyze the condensation of trimethylsilanol (B90980) into hexamethyldisiloxane (B120664) at room temperature and neutral pH. researchgate.net The catalytic activity is linked to the enzymes' active sites, suggesting a specific, enzyme-mediated mechanism. researchgate.netresearchgate.net

A significant breakthrough in this field is the use of silicatein-α (Silα), an enzyme derived from marine sponges, for the biocatalytic synthesis of poly(dimethyl)siloxane (PDMS). researchgate.netrsc.org This approach circumvents the use of dichlorodimethylsilane (B41323), instead employing dialkoxysilane precursors. researchgate.netrsc.org In non-aqueous media, Silα effectively catalyzes the formation of PDMS, achieving higher molecular weights (approximately 1000–2000 Da) than non-enzymatic methods under similar conditions. researchgate.netrsc.orgmanchester.ac.uk This biocatalytic polymerization involves two main steps: the hydrolysis of an alkoxide to a silanol, followed by the condensation of silanols to build the siloxane chain. rsc.org The potential for using biocatalysis for a more sustainable production of polysiloxanes is a key driver of this research. researchgate.netrsc.org

The advantages of enzyme-mediated synthesis for sustainable production include:

Mild Reaction Conditions : Enzymatic reactions typically occur at or near ambient temperature and pressure, significantly reducing the energy consumption compared to conventional methods. researchgate.netatomfair.comatomfair.com

High Specificity : Enzymes offer high selectivity, which can lead to polymers with well-defined structures and minimize the formation of undesired byproducts. researchgate.netnih.gov

Environmental Compatibility : This approach avoids the harsh chemicals and chlorinated compounds associated with the traditional hydrolysis of dichlorodimethylsilane. researchgate.netrsc.org

The following table summarizes findings from a study on the biocatalytic synthesis of PDMS using Silicatein-α with different precursors.

| Precursor | Catalyst | Molecular Weight (Mw, Da) | Polydispersity (Mw/Mn) |

| Dimethyldimethoxysilane | TF-Silα-Strep | 1798 | 1.8 |

| Dimethyldimethoxysilane | None (Control) | 680 | 1.4 |

| Methylphenyldimethoxysilane | TF-Silα-Strep | No polymer detected | N/A |

| Data sourced from a preliminary investigation into the biocatalytic synthesis of polysiloxanes. rsc.orgrsc.org |

Comparative Analysis of Biocatalytic vs. Conventional Synthesis Routes

The conventional industrial synthesis of the most common silicone, PDMS, begins with the hydrolysis of dichlorodimethylsilane. researchgate.netrsc.orgresearchgate.net This process, while effective, has several drawbacks, particularly concerning its environmental impact and energy requirements. researchgate.netacs.org Biocatalytic routes present a compelling alternative by addressing many of these limitations.

Conventional Synthesis: The traditional method involves the controlled hydrolysis of dichlorodimethylsilane, which produces a mixture of cyclic and linear hydroxyl-terminated dimethylsiloxanes. researchgate.netresearchgate.net This reaction is energy-intensive and raises environmental concerns due to the use of chlorinated compounds and the generation of hydrochloric acid as a byproduct. researchgate.netrsc.orgacs.org The subsequent polymerization of these intermediates to high molecular weight polymers often requires strong acid or base catalysts.

Biocatalytic Synthesis: In contrast, biocatalytic methods, such as those using silicatein or lipases, offer a more environmentally benign pathway. researchgate.netresearchgate.net These processes can start from alternative precursors like dialkoxysilanes, avoiding the direct use of chlorinated silanes. rsc.orgrsc.org The reactions are conducted under mild conditions, reducing energy consumption and eliminating the need for harsh chemical catalysts. researchgate.netatomfair.com The enzymatic approach has the potential to be a more sustainable method for the synthesis and manipulation of siloxanes. rsc.orgrsc.org

The table below provides a comparative analysis of the two synthesis routes.

| Feature | Conventional Synthesis | Biocatalytic Synthesis |

| Primary Precursor | Dichlorodimethylsilane | Dialkoxysilanes, Silanols |

| Catalyst | Often requires strong acids/bases; HCl generated in-situ acts as a catalyst researchgate.net | Enzymes (e.g., Silicatein-α, Lipases, Proteases) nih.govresearchgate.net |

| Reaction Conditions | Energy-intensive processes nih.govacs.org | Mild conditions (e.g., ambient temperature and pressure) researchgate.netnih.govatomfair.com |

| Byproducts | Hydrochloric acid (HCl) | Alcohols (from alkoxysilane precursors), Water |

| Environmental Impact | Concerns due to chlorinated compounds and corrosive byproducts researchgate.netrsc.org | Reduced environmental footprint; avoids harsh chemicals; potential for biodegradable products researchgate.netrsc.orgatomfair.com |

| Selectivity | Can produce a mixture of cyclic and linear oligomers researchgate.net | High specificity can lead to well-defined polymer structures researchgate.netnih.gov |

| Sustainability | Relies on energy-intensive processes acs.org | Aligns with green chemistry principles; reduced energy consumption nih.govresearchgate.net |

While biocatalytic synthesis of silicones is still an emerging field, the initial findings demonstrate its significant potential to revolutionize silicone production, making it a more sustainable and environmentally friendly process. nih.govrsc.org

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Methodologies for Silanized Silica (B1680970)

The demand for environmentally responsible manufacturing is driving research into green and sustainable methods for synthesizing silanized silica. Traditional methods are being re-evaluated to reduce hazardous byproducts and energy consumption.

A key area of research is the use of natural and waste materials as silica precursors. Agricultural and industrial byproducts such as rice hulls, husks, straw, and sugarcane bagasse are being explored as abundant and renewable sources of silica. nih.gov These green approaches often utilize environmentally benign catalysts and bio-leaching processes, for instance, using fungi like Fusarium oxysporum to biotransform amorphous silica from rice husks into crystalline silica nanoparticles. nih.gov Such methods can produce nanoparticles of high purity with significantly lower environmental impact compared to conventional chemical processes. nih.gov

Another innovative and environmentally friendly approach involves the use of novel templates for the synthesis of mesoporous silica. For example, amphiphilic dendritic polyglycerol has been successfully used as a template to create mesoporous silica with narrow pore size distributions. nih.govresearchgate.net A significant advantage of this method is that the template can be removed and recycled using a simple water extraction, eliminating the need for organic solvents. researchgate.net Research has also demonstrated that the pore diameter of these materials can be controlled by using templates with different generations and functional groups. researchgate.net

Alternative energy sources and reaction conditions are also being investigated. The use of ultrasonication in the sol-gel process, for instance, has been shown to produce monodisperse and uniform-sized silica nanoparticles while avoiding toxic chemicals and high energy requirements. researchgate.net These green nanotechnology approaches offer interesting industrial applications by producing nanoparticles through ecologically sound procedures. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Silica Nanoparticles

| Method | Precursor/Template | Key Advantages | Typical Particle Size | Reference |

|---|---|---|---|---|

| Bio-leaching | Rice Husk | Uses natural waste products, high purity, low hazardous byproducts | 55 - 250 nm | nih.gov |

| Novel Templating | Amphiphilic Dendritic Polyglycerol | Environmentally friendly template, template removable with water, controllable pore size | 3 - 9 nm (pore diameter) | researchgate.net |

| Ultrasonication | Tetraethyl Orthosilicate (TEOS) | Avoids toxic chemicals, lower energy requirements, uniform particle size | 20 - 460 nm | researchgate.net |

Advanced Functionalization of Dichloro(dimethyl)silane;dioxosilane for Multifunctional Materials

Advanced functionalization of surfaces using dichloro(dimethyl)silane is a burgeoning field aimed at creating materials with multiple, tailored functionalities. By chemically modifying the surface of silica and other substrates, researchers can impart specific properties like hydrophobicity, biocompatibility, and enhanced adhesion.

Silane (B1218182) modification is a common technique to alter the character of silica from hydrophilic to hydrophobic by replacing surface hydroxyl groups with silane functional groups. researchgate.net This process is critical for creating superhydrophobic surfaces, where the combination of nanoscale features and hydrophobic chemistry leads to exceptional water repellency. researchgate.net Such surfaces have applications in self-cleaning coatings and moisture-resistant treatments for materials like wood. researchgate.net

The versatility of siloxane chemistry allows for the creation of complex hybrid materials. For instance, hybrid siloxane materials based on a mutually reactive epoxy-amine system have been synthesized. mdpi.com These materials can exhibit dual weak hydrophilic/hydrophobic surfaces, offering unique interfacial properties. mdpi.com The distinct chemistry of siloxanes also provides an opportunity for the functionalization of nanomaterial surfaces to introduce additional properties or to catalyze chemical reactions. mdpi.com

Molecular imprinting is an advanced technique being combined with siloxane chemistry to create highly specific nanomaterials. mdpi.com In this process, siloxane-based functional monomers are used to form stable adducts with template molecules, creating cavities with a specific shape and chemical affinity. mdpi.com These molecularly imprinted siloxane materials have potential applications in areas requiring high selectivity, such as sensors and separation media.

Computational Design and Simulation of Hybrid Siloxane-Inorganic Materials with Predictive Capabilities

Computational modeling and simulation are becoming indispensable tools for accelerating the design and discovery of new hybrid materials. By predicting material properties before synthesis, researchers can screen potential candidates and optimize experimental parameters, saving time and resources.

Molecular dynamics (MD) and Monte Carlo simulations are used to investigate the behavior of siloxanes at the molecular level. acs.org A significant challenge in this area has been the development of accurate and transferable force fields—the set of equations and parameters that describe the potential energy of the system. Recent research has focused on creating force fields for siloxanes that can accurately reproduce bulk properties, such as vapor-liquid equilibria. acs.org These improved force fields enable more reliable predictions of how siloxanes will behave in different environments, such as their adsorption in metal-organic frameworks (MOFs). acs.org

Density Functional Theory (DFT) is another powerful computational method used to study the electronic structure and reaction mechanisms of silicon-based compounds. For example, DFT has been employed to investigate the disproportionation mechanism of dichlorodimethylsilane (B41323) catalyzed by core-shell catalysts, providing insights into how different acidic active sites influence the catalytic effect. researchgate.net

These computational approaches allow for the in silico design of hybrid organic-inorganic polymers with tailored properties. By simulating the interactions between the organic and inorganic components, researchers can predict the final structure, thermal stability, and other key characteristics of the material. mdpi.comresearchgate.net This predictive capability is crucial for developing materials for specific applications, such as nanostructured optical and photonic components. researchgate.net

Table 2: Computational Methods in Siloxane Material Design

| Computational Method | Application/Focus | Key Insights | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating bulk properties and adsorption of siloxanes in MOFs. | Development of transferable force fields for accurate vapor-liquid equilibria prediction. | acs.org |

| Density Functional Theory (DFT) | Studying reaction mechanisms of dichlorodimethylsilane. | Understanding the catalytic effects of different acidic active sites. | researchgate.net |

| Hybrid Polymer Simulation | Predicting structure and thermal stability of organic-inorganic hybrids. | Guiding the synthesis of materials for optical and photonic applications. | researchgate.netresearchgate.net |

Exploration of Dichloro(dimethyl)silane;dioxosilane in Niche and High-Performance Applications

Beyond its primary role as a precursor for common silicones, dichloro(dimethyl)silane is being explored for a variety of niche and high-performance applications where its specific chemical properties are advantageous.

In the field of microelectronics , dichlorodimethylsilane serves as a precursor molecule in chemical vapor deposition (CVD). smolecule.com This process is used to deposit thin films of silicon-containing materials, which are essential components in the fabrication of transistors and other electronic devices. smolecule.com The demand for high-purity materials in this sector is critical, and specialized manufacturers focus on producing electronic-grade silicon compounds for the optoelectronic semiconductor industry. whnst.net

In the medical field , polymers derived from dichloro(dimethyl)silane, specifically polydimethylsiloxane (B3030410) (PDMS), are being investigated as materials for biomedical devices. One novel application is the use of PDMS synthesized from dichlorodimethylsilane as a substitute for the vitreous humour in vitreoretinal surgery. mdpi.com This application leverages the optical transparency, low toxicity, and specific viscosity of the material. mdpi.com Studies have shown that PDMS produced via this route can be non-toxic and possess the required physical characteristics, offering a potentially cheaper and more accessible alternative to conventional materials. mdpi.com

The unique properties of siloxane-based hybrid materials also make them suitable for optical and photonic components . These organic-inorganic polymers can be used to fabricate nanostructured elements like diffraction gratings. researchgate.net The ability to create high-resolution patterns, combined with the material's thermal stability and chemical resistance, opens up applications in optically pumped polymer laser systems and Surface Plasmon Resonance (SPR) based sensors. researchgate.net

Furthermore, dichlorodimethylsilane is used as a versatile chemical intermediate and surface modifier in various industries. innospk.com Its ability to act as a crosslinking agent creates strong, resistant bonds in high-performance materials used in the automotive and construction sectors. innospk.com It is also used to produce polysilanes, which are precursors to silicon carbide, a high-performance ceramic. wikipedia.org

Q & A

Q. What are the standard laboratory methods for synthesizing Dichloro(dimethyl)silane;dioxosilane?

Dichloro(dimethyl)silane;dioxosilane (CAS 68611-44-9) is typically synthesized by reacting dichlorodimethylsilane (CAS 75-78-5) with silica under controlled anhydrous conditions. The reaction involves surface modification of silica particles, where dichlorodimethylsilane acts as a silylating agent, replacing hydroxyl groups on silica with dimethylchlorosilyl groups. This process requires inert gas purging (e.g., nitrogen) to prevent hydrolysis and optimize yield .

Q. How can researchers characterize the purity and structural integrity of Dichloro(dimethyl)silane;dioxosilane?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To detect residual dichlorodimethylsilane and byproducts .

- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Si and Si-CH3 bonds, with peaks at ~1070 cm<sup>-1</sup> (Si-O-Si) and ~1260 cm<sup>-1</sup> (Si-CH3) .

- X-ray Diffraction (XRD): For crystallographic analysis of silica-modified structures, as demonstrated in analogous silane-metal complexes .

Q. What safety protocols are critical when handling Dichloro(dimethyl)silane;dioxosilane in raw form?

While the final product is considered non-irritating , the precursor dichlorodimethylsilane (CAS 75-78-5) is highly reactive. Researchers must:

- Use fume hoods and personal protective equipment (PPE) due to its low flash point (3°F) and acute toxicity .

- Avoid exposure to moisture to prevent violent hydrolysis, releasing HCl gas .

Advanced Research Questions

Q. How can conflicting molecular weight data for Dichloro(dimethyl)silane;dioxosilane be resolved?

Discrepancies arise from confusion between dichlorodimethylsilane (CAS 75-78-5, MW 129.06 g/mol) and its reaction product with silica, dichloro(dimethyl)silane;dioxosilane (CAS 68611-44-9, MW 189.14 g/mol). Researchers should verify CAS numbers and contextualize

Q. What mechanistic insights explain the reactivity of Dichloro(dimethyl)silane;dioxosilane in surface modification?

The compound’s dichlorosilane groups undergo nucleophilic substitution with silica’s surface hydroxyls, forming stable Si-O-Si linkages. Kinetic studies suggest the reaction is pH-dependent, with optimal activity in anhydrous, mildly acidic conditions. Competitive hydrolysis can be minimized using aprotic solvents (e.g., toluene) .

Q. How do structural variations in silica substrates affect the efficacy of Dichloro(dimethyl)silane;dioxosilane as a modifying agent?

Q. What analytical strategies address inconsistencies in reported safety profiles?

While dichloro(dimethyl)silane;dioxosilane is deemed safe in final formulations , raw dichlorodimethylsilane poses respiratory hazards. Researchers should:

- Conduct in vitro cytotoxicity assays (e.g., using lung epithelial cell lines) to assess residual silane reactivity.

- Monitor HCl off-gassing during synthesis via real-time pH probes .

Methodological Recommendations

- Experimental Design: Use a fractional factorial design to optimize silane-to-silica ratios, reaction time, and temperature .

- Data Interpretation: Cross-reference XRD and FTIR data to distinguish between surface-bound and unreacted silane species .

- Contingency Planning: Include control experiments with untreated silica to baseline physicochemical property comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.